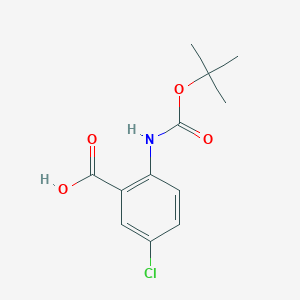

(Diphenyl-phosphinoyl)-acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s molecular formula, molar mass, and structural formula. It may also include details about the compound’s appearance or state under standard conditions (solid, liquid, gas, color, etc.).

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.科学研究应用

1. Formation of Phosphonate Diesters via N→C Phosphorus Migration

Diphenyl and neopentylene phosphorochloridates react with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, leading to the formation of phosphonate diesters through N→C phosphorus migration. This process results in the production of stable 6-substituted phosphinoyl derivatives of DBU (A. Kers, I. Kers, J. Stawinski, 1999).

2. Synthesis of cis-α,β-Unsaturated Nitriles

An efficient method for synthesizing diphenyl cyanomethylenephosphonate has been developed, which further aids in the stereoselective synthesis of cis-α,β-unsaturated nitriles. The resulting phosphonate shows high stereoselectivity favoring the cis-isomer (Tony Y. Zhang, O'toole John Cunningham, J. M. Dunigan, 1998).

3. Redox Chemistry of Diphenyl Diselenide

Diphenyl diselenide demonstrates interesting redox chemistry in acetonitrile, similar to dioxygen's electrochemical behavior. It plays a role in the oxidation of water, hydroxyde ion, and the reduction of protons, as well as reacting with hydrogen peroxide (A. Sobkowiak, D. T. Sawyer, 1990).

4. Formation of Palladium Complexes

syn-1,3-Bis(diphenylphosphino)-2,4-dimethoxycalix[4]arene, synthesized via Ullmann-type phosphinoylation, is used to create palladium complexes with diverse geometrical structures. These complexes have potential applications in catalysis and coordination chemistry (Kengo Hirasawa et al., 2016).

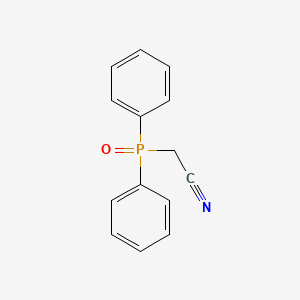

5. Application in Catalytic Carbon-Carbon Coupling

Bis(diphenylphosphino)acetonitrile, synthesized from acetonitrile and chlorodiphenylphosphine, has been employed in the synthesis of metal complexes and used as a very active catalyst for Suzuki-Miyaura coupling (Leonie Braun et al., 2007).

6. Formation of Geminal Tetraauration of Acetonitrile

Acetonitrile undergoes geminal tetraauration through C-H activation by Au(I)-Ag(I) clusters under mild conditions. This reaction leads to the formation of novel cluster compounds with potential applications in light emission and catalysis (Xiao‐Li Pei et al., 2013).

安全和危害

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal considerations.

未来方向

This involves discussing potential future research directions or applications for the compound. It could include potential uses, areas where further research is needed, or predictions about the compound’s future significance in its field.

Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For “(Diphenyl-phosphinoyl)-acetonitrile”, more research may be needed to fully answer all of these points. If you have a specific question about this compound or a related topic, feel free to ask!

属性

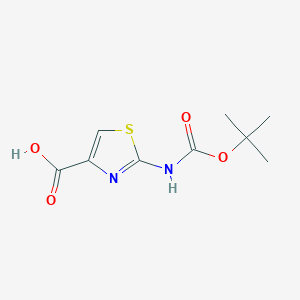

IUPAC Name |

2-diphenylphosphorylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCIUPMYHQSNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364250 |

Source

|

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Diphenyl-phosphinoyl)-acetonitrile | |

CAS RN |

23040-22-4 |

Source

|

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)